N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Descripción
N-((1H-Benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked via a methylene group to a pyrazolo-oxazine carboxamide scaffold. This structure combines pharmacophores known for diverse biological activities, including kinase inhibition, anti-inflammatory effects, and antifungal properties. The synthesis of such compounds typically involves coupling reactions between benzimidazole derivatives (e.g., 2-aminomethylbenzimidazole) and functionalized pyrazolo-oxazine intermediates, as demonstrated in acetylation and alkylation protocols .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(12-8-14-20(19-12)6-3-7-22-14)16-9-13-17-10-4-1-2-5-11(10)18-13/h1-2,4-5,8H,3,6-7,9H2,(H,16,21)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFNUVBYCOFHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=NC4=CC=CC=C4N3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzimidazole moiety linked to a pyrazolo-oxazine framework, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exhibit significant antioxidant properties. A related compound, 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine, demonstrated enhanced neuroprotective effects by reducing oxidative stress markers in animal models of stroke. This compound improved the function of superoxide dismutases and decreased malondialdehyde levels, suggesting a robust antioxidant mechanism .
Neuroprotective Effects
The neuroprotective capabilities of pyrazolo-oxazine derivatives have been documented through various studies. For instance, the aforementioned 2-methyl derivative showed a reduction in infarct size and neurological deficits post-stroke. It also improved sensorimotor functions and spatial memory in behavioral tests like the Morris water maze . These findings suggest that N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide may share similar neuroprotective properties.
Antimicrobial Activity
Benzimidazole derivatives are often evaluated for antimicrobial efficacy. A review highlighted the synthesis of various benzimidazole-pyrazole hybrids that exhibited antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values ranged from 64 to 1024 μg/mL against several bacterial strains . Although specific data on the target compound's antimicrobial activity is limited, its structural relatives suggest potential efficacy against pathogens.
Case Study 1: Neuroprotection in Stroke Models
A study involving a structurally similar compound assessed its effects on oxidative stress and neuroprotection in transient middle cerebral artery occlusion models. The results indicated significant improvements in neurological scores and reduced oxidative damage markers compared to the control group .
Case Study 2: Antimicrobial Evaluation
In another study focusing on benzimidazole-pyrazole derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed varying degrees of antimicrobial activity with some compounds achieving MIC values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can be partially attributed to the presence of the benzimidazole moiety. Studies suggest that modifications at specific positions on the pyrazole or oxazine rings can enhance or diminish activity .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Moieties
Benzimidazole-containing compounds are widely studied for their biological activities. Key analogues include:
- N-((1H-Benzo[d]imidazol-2-yl)methyl)-1,3,4-thiadiazol-2-amine derivatives : These compounds, such as 5c and 6c (with chlorophenyl and nitrophenyl substituents), exhibit antifungal activity but differ in their heterocyclic cores (thiadiazole vs. pyrazolo-oxazine), which may influence solubility and membrane permeability .
Pyrazolo-Oxazine Derivatives
Pyrazolo-oxazine carboxamides are notable for their role as phosphodiesterase (PDE) and NLRP3 inflammasome inhibitors. Comparative
The target compound shares the pyrazolo-oxazine carboxamide framework with these analogues but incorporates a benzimidazole-methyl group instead of cyclopropyl or fluorophenyl substituents. This substitution may enhance interactions with hydrophobic binding pockets in targets like NLRP3 or PDEs, though empirical data is required for validation.
Pharmacokinetic and Functional Differences
- Target Selectivity : Unlike GDC-2394, a selective NLRP3 inhibitor with sub-100 nM potency, the target compound’s activity against NLRP3 remains uncharacterized. Its benzimidazole moiety may confer affinity for unrelated targets, such as histamine receptors or tubulin .
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis mirrors methods used for simpler benzimidazole derivatives (e.g., microwave-assisted acetylation) but requires specialized coupling reagents for pyrazolo-oxazine integration .
- Biological Potential: Structural parallels to PDE4C inhibitors (IC50 ~100–160 nM) and NLRP3-targeting agents suggest therapeutic relevance in inflammatory or autoimmune diseases. However, in vitro and in vivo studies are needed to confirm efficacy and safety .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
